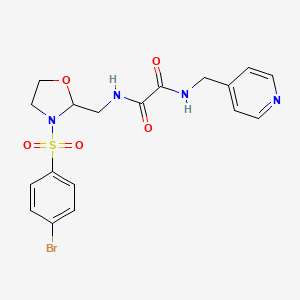

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

Historical Development of Oxazolidinone-Oxalamide Hybrids

The evolution of oxazolidinone-oxalamide hybrids traces back to foundational discoveries in heterocyclic chemistry. In 1888, Siegmund Gabriel first synthesized 2-oxazolidinone through reactions involving bromoethylamine hydrobromide and silver carbonate, though its medicinal potential remained unexplored for decades. The 1897 work of Gabriel and Eschenbach refined the synthesis using sodium bicarbonate, establishing oxazolidinones as stable, modifiable scaffolds. By the late 20th century, oxazolidinones gained prominence with the approval of linezolid, a prototypical antibiotic targeting ribosomal protein synthesis.

Parallel advancements in oxalamide chemistry emerged through studies on hydrogen-bonding interactions. For instance, oxalamide derivatives were identified as potent neuraminidase inhibitors due to their ability to form hydrogen bonds with arginine residues in enzymatic pockets. The integration of oxazolidinone and oxalamide motifs into hybrid structures, such as N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide, represents a deliberate strategy to merge ribosomal targeting with enzyme inhibition.

Key Milestones in Hybrid Development

| Year | Discovery | Significance |

|---|---|---|

| 1888 | Synthesis of 2-oxazolidinone | Established the core heterocyclic scaffold |

| 1997 | Linezolid’s antibacterial mechanism | Validated oxazolidinones as ribosomal inhibitors |

| 2022 | Oxalamide derivatives as neuraminidase inhibitors | Highlighted oxalamide’s role in enzyme modulation |

Significance in Medicinal Chemistry Research

Oxazolidinone-oxalamide hybrids occupy a critical niche in addressing antimicrobial resistance and oncological challenges. Their significance arises from:

- Dual Pharmacophores : The oxazolidinone moiety inhibits bacterial ribosomes by binding to the 50S subunit, while the oxalamide group engages in hydrogen bonding with enzymatic targets, enabling multifunctional activity.

- Structural Versatility : Substituents like the 4-bromophenyl sulfonyl group enhance lipophilicity and target affinity, as demonstrated in analogs showing IC~50~ values of 2–5 μM in protein synthesis assays.

- Broad-Spectrum Potential : Hybrids exhibit activity against gram-positive bacteria (e.g., Staphylococcus aureus) and cancer cell lines, with compound 7k showing antiproliferative efficacy in recent studies.

Comparative Bioactivity of Hybrid Derivatives

| Compound | Target Activity | IC~50~/EC~50~ | Reference |

|---|---|---|---|

| OBP-5 | Protein synthesis | 2 μM | |

| Z2 | Neuraminidase | 0.09 μM | |

| 7k | Cancer cells | N/A |

Conceptual Positioning Within Heterocyclic Chemistry

This compound epitomizes the convergence of three heterocyclic domains:

- Oxazolidinone Core : The 5-membered ring provides rigidity and electronic density, facilitating ribosomal binding.

- Sulfonyl Bridge : The 4-bromophenyl sulfonyl group enhances electrophilicity and stabilizes interactions with hydrophobic enzyme pockets.

- Pyridine-Oxalamide Arm : The pyridine moiety introduces aromatic stacking potential, while the oxalamide linker enables conformational flexibility for hydrogen bonding.

This structural synergy aligns with principles of bioisosterism and fragment-based drug design, where modular components are assembled to optimize pharmacokinetic and pharmacodynamic profiles.

Theoretical Basis for Structural Modifications

Strategic modifications to the hybrid structure are guided by computational and empirical insights:

Sulfonyl Group Optimization :

Oxalamide Spacer Design :

Oxazolidinone Ring Substitutions :

Structural Modifications and Effects

| Modification | Structural Impact | Biological Consequence |

|---|---|---|

| 4-Bromophenyl sulfonyl | Increased lipophilicity | Enhanced bacterial membrane penetration |

| Pyridin-4-ylmethyl | Aromatic π-stacking | Improved enzyme inhibition |

| Oxalamide linker | Hydrogen bond formation | Dual targeting of ribosomes and enzymes |

Properties

IUPAC Name |

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O5S/c19-14-1-3-15(4-2-14)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-13-5-7-20-8-6-13/h1-8,16H,9-12H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYIBSXDPNZJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxazolidinone structure One common approach is the reaction of 4-bromophenylsulfonyl chloride with an appropriate amine to form the oxazolidinone ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The pyridinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide.

Reduction reactions might involve lithium aluminum hydride or sodium borohydride.

Substitution reactions could employ nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: 4-bromophenol derivatives.

Reduction: 4-bromophenyl sulfide derivatives.

Substitution: Various pyridinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can serve as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may be investigated for its pharmacological properties, such as enzyme inhibition or receptor binding.

Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The compound can be compared to oxalamide derivatives reported in the evidence, focusing on structural motifs, biological activity, and metabolic properties.

Antiviral Oxalamides ()

Compounds such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) and N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) share the oxalamide core but differ in substituents. These compounds target HIV entry via the CD4-binding site, with reported IC50 values in the low micromolar range. In contrast, the target compound’s 4-bromophenylsulfonyl and pyridinyl groups may enhance binding to sulfonamide-sensitive enzymes or receptors, though antiviral data are unavailable in the evidence .

Umami Flavoring Oxalamides ()

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a high-potency umami agonist with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats. Unlike the target compound, S336 lacks sulfonyl or oxazolidine groups but shares the pyridinyl-ethyl motif.

Key Comparative Data

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Research Implications and Gaps

- Metabolic Prediction : Based on S336 and related compounds, the target compound’s oxalamide core may resist hydrolysis, but its sulfonyl group could alter Phase I/II metabolism .

- Activity Profiling: Further studies are needed to evaluate antiviral, anticancer, or flavor-enhancing properties, leveraging the pyridinyl and sulfonyl motifs’ known roles in medicinal chemistry.

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines oxazolidinone and oxalamide functionalities along with a sulfonyl group, positions it as a subject of interest for various biological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Details

- Molecular Formula : C18H25BrN4O6S

- Molecular Weight : 505.4 g/mol

- CAS Number : 868980-93-2

The compound's structure includes an oxazolidinone ring that can form hydrogen bonds with target proteins, while the bromophenyl sulfonyl group enhances hydrophobic interactions. This structural arrangement is crucial for its biological activity.

Synthesis Overview

The synthesis typically involves several steps, including the formation of the oxazolidinone ring through cyclization reactions and the introduction of the sulfonyl group via sulfonylation reactions. Precise control of reaction conditions is essential to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring engages in hydrogen bonding with active site residues, while the bromophenyl sulfonyl moiety participates in hydrophobic interactions. These interactions can modulate the activity of target proteins, potentially leading to therapeutic effects.

Therapeutic Applications

Research indicates that this compound may possess various therapeutic properties, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazolidinones exhibit antimicrobial properties, making them candidates for treating bacterial infections.

- Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Anticancer Potential : Some studies are exploring its efficacy against cancer cells, particularly through mechanisms that disrupt cellular proliferation.

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study demonstrated that oxazolidinone derivatives showed significant antibacterial activity against Gram-positive bacteria. The presence of the sulfonamide group was crucial for enhancing this activity.

- Cell Viability Assays : In vitro assays using various cell lines (e.g., SH-SY5Y and HEK293T) indicated that the compound could inhibit cell growth in a dose-dependent manner, suggesting potential anticancer properties.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells through caspase activation pathways.

Comparative Analysis

| Property | This compound | Other Oxazolidinones |

|---|---|---|

| Molecular Weight | 505.4 g/mol | Varies |

| Antimicrobial Activity | Significant against Gram-positive bacteria | Variable |

| Anti-inflammatory Potential | Yes | Yes |

| Anticancer Activity | Promising results in cell viability assays | Varies |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl-oxazolidine intermediate with a pyridinylmethyl-oxalamide precursor. Nucleophilic substitution reactions are critical for introducing the 4-bromophenyl sulfonyl group, followed by oxazolidine ring formation. Oxalamide bond formation is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt). Characterization relies on LC-MS for mass verification (e.g., APCI+ mode) and ¹H NMR in DMSO-d₆ to confirm stereochemistry and purity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%). LC-MS confirms molecular weight (e.g., APCI+ mode for [M+H⁺] detection). ¹H NMR at elevated temperatures (50°C) resolves rotameric splitting in DMSO-d₆, while 2D NMR (e.g., COSY, HSQC) clarifies connectivity, especially for oxazolidine and pyridinylmethyl groups .

Q. What safety precautions are recommended when handling oxalamide derivatives?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash thoroughly with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Consult safety data sheets (SDS) for oxalamide analogs, which highlight risks of irritation and recommend neutral pH storage to avoid decomposition .

Advanced Research Questions

Q. How can synthetic yields be optimized for stereochemically complex intermediates?

- Methodological Answer : Low yields in stereoselective steps (e.g., oxazolidine formation) may arise from competing pathways. Employ Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and yield by controlling reaction kinetics . Chiral HPLC or SFC (supercritical fluid chromatography) isolates enantiomers, as demonstrated in oxazolidine derivatives .

Q. What analytical techniques resolve contradictions in bioactivity data across structural analogs?

- Methodological Answer : Conflicting bioactivity may stem from impurities or conformational flexibility. Use differential scanning calorimetry (DSC) to assess polymorphic forms and thermogravimetric analysis (TGA) for stability. For antiviral or enzyme inhibition assays, validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference crystallographic data (e.g., sulfonamide analogs) to correlate structure-activity relationships (SAR) .

Q. How can researchers design analogs to explore the role of the 4-bromophenyl sulfonyl group in target binding?

- Methodological Answer : Replace the 4-bromo substituent with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to probe electronic effects. Use molecular docking (e.g., AutoDock Vina) guided by X-ray crystallography of related sulfonamide-protein complexes. Synthesize analogs via Suzuki-Miyaura coupling for aryl diversification, followed by bioactivity screening against relevant targets (e.g., viral entry proteins) .

Q. What strategies mitigate solubility challenges during in vitro assays?

- Methodological Answer : Test co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanocrystals via anti-solvent precipitation. Use dynamic light scattering (DLS) to monitor aggregation. For pH-dependent solubility, perform potentiometric titration (e.g., Sirius T3) to determine pKa and logP. Refer to sulfonamide solubility databases for solvent selection .

Q. How can computational methods validate the compound’s binding mode in the absence of crystallographic data?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of docked poses. Use quantum mechanical calculations (DFT) to optimize sulfonyl-oxazolidine geometry. Validate electrostatic potential maps against NMR-derived NOE correlations. Cross-check with SAR data from analogs with modified pyridinylmethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.